
4-(2-Furyl)-2-methylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Furyl)-2-methylthiazole is an organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring substituted with a furyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Furyl)-2-methylthiazole can be achieved through several methods. One common approach involves the reaction of 2-aminothiazole with furfural under acidic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product with high yield. Another method involves the cyclization of appropriate precursors in the presence of a catalyst, such as palladium or copper, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Furyl)-2-methylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-(2-Furyl)-2-methylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-Furyl)-2-methylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Furyl)-3-buten-2-one: Another furyl-substituted compound with different reactivity and applications.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: A compound with a similar thiazole ring but different substituents and biological activities.
Uniqueness
4-(2-Furyl)-2-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furyl group and a methyl group on the thiazole ring makes it a versatile compound for various applications, distinguishing it from other similar heterocyclic compounds.
Propriétés
Formule moléculaire |
C8H7NOS |
|---|---|
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
4-(furan-2-yl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H7NOS/c1-6-9-7(5-11-6)8-3-2-4-10-8/h2-5H,1H3 |
Clé InChI |
AGIHEIJGDJIILG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


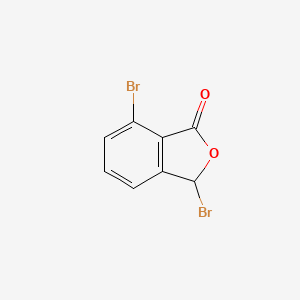
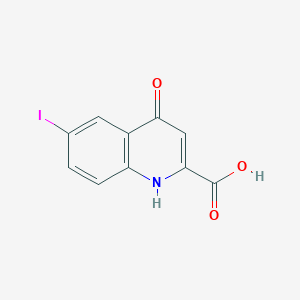


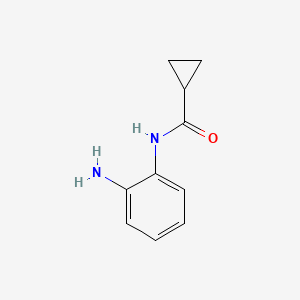
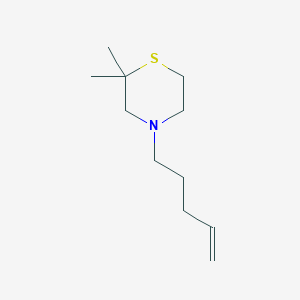
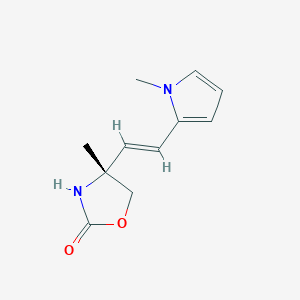
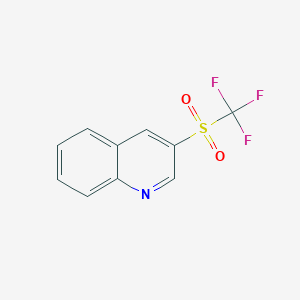
![tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12856171.png)
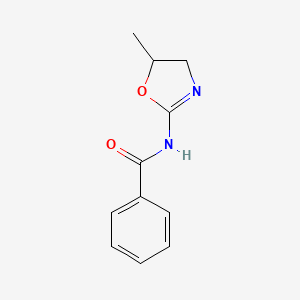
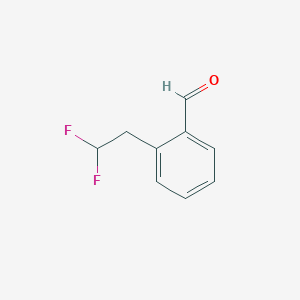
![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856183.png)


